MTH-DL-Tyrosine
Overview
Description
MTH-DL-Tyrosine is a synthetic derivative of the amino acid tyrosine. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound is characterized by its empirical formula C11H12N2O2S and a molecular weight of 236.29 .
Preparation Methods
Synthetic Routes and Reaction Conditions
MTH-DL-Tyrosine can be synthesized through various synthetic routes. One common method involves the reaction of tyrosine with methylthiohydantoin under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as chromatography ensures that the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
MTH-DL-Tyrosine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tyrosine derivatives.
Scientific Research Applications
MTH-DL-Tyrosine has a wide range of scientific research applications:
Mechanism of Action
MTH-DL-Tyrosine exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the biosynthesis of catecholamines, such as tyrosine hydroxylase. This interaction leads to the conversion of tyrosine to dihydroxyphenylalanine, a key intermediate in the production of neurotransmitters like dopamine and norepinephrine . The compound also affects the activity of other enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar biochemical properties.
DL-Dithiothreitol: A reducing agent with applications in biochemistry.
N-Acetyl-L-Tyrosine: A derivative of tyrosine with enhanced stability and solubility.
Uniqueness
MTH-DL-Tyrosine is unique due to its synthetic origin and specific structural modifications. These modifications confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBESPZQFAJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397148 | |
Record name | MTH-DL-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-26-0 | |
Record name | MTH-DL-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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